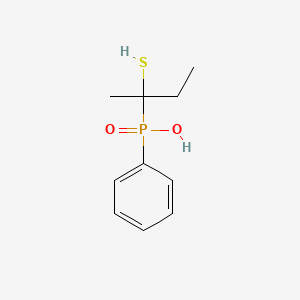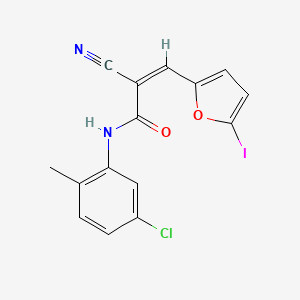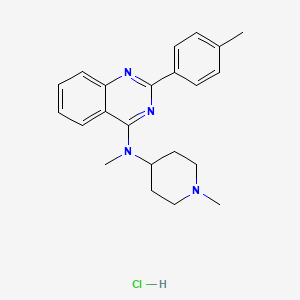
(1-mercapto-1-methylpropyl)phenylphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-mercapto-1-methylpropyl)phenylphosphinic acid, also known as BMEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMEDA is a phosphinic acid derivative that contains a thiol group, which makes it a useful ligand for metal ion coordination. This compound is synthesized through a multistep process involving the reaction of phenylphosphonic dichloride with 3-mercaptopropylamine, followed by the reaction with methyl iodide.
Wirkmechanismus
(1-mercapto-1-methylpropyl)phenylphosphinic acid acts as a bidentate ligand, coordinating with metal ions through its thiol and phosphinic acid groups. The coordination of this compound with metal ions can result in changes in the metal ion's electronic structure, which can affect its reactivity and catalytic activity. The coordination of this compound with metal ions has also been shown to enhance the stability and solubility of metal complexes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and has been used in the treatment of metal poisoning. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
(1-mercapto-1-methylpropyl)phenylphosphinic acid has several advantages for use in lab experiments, including its ability to coordinate with various metal ions, its low toxicity, and its stability. However, this compound may have limitations in certain applications due to its relatively low solubility in water and its potential to form insoluble complexes with some metal ions.
Zukünftige Richtungen
Future research on (1-mercapto-1-methylpropyl)phenylphosphinic acid could focus on the development of new metal complexes for catalysis and materials science applications. This compound could also be further studied for its potential as a therapeutic agent for cancer and other diseases. In addition, research could be conducted to improve the solubility and stability of this compound and its metal complexes.
Synthesemethoden
The synthesis of (1-mercapto-1-methylpropyl)phenylphosphinic acid involves a multistep process that starts with the reaction of phenylphosphonic dichloride with 3-mercaptopropylamine to form (3-mercaptopropyl)phenylphosphonic acid. This intermediate is then reacted with methyl iodide to form this compound. The overall reaction can be represented as follows:
Phenylphosphonic dichloride + 3-Mercaptopropylamine → (3-Mercaptopropyl)phenylphosphonic acid
(3-Mercaptopropyl)phenylphosphonic acid + Methyl iodide → this compound
Wissenschaftliche Forschungsanwendungen
(1-mercapto-1-methylpropyl)phenylphosphinic acid has been extensively studied for its ability to coordinate with various metal ions, including copper, zinc, and nickel. It has been used as a ligand in the synthesis of metal complexes for various applications, such as catalysis, electrochemistry, and materials science. This compound has also been used in the development of sensors for metal ion detection, as well as in the treatment of metal poisoning.
Eigenschaften
IUPAC Name |
phenyl(2-sulfanylbutan-2-yl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2PS/c1-3-10(2,14)13(11,12)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGIGSPBCHIEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(P(=O)(C1=CC=CC=C1)O)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylthiourea](/img/structure/B5019145.png)
![4-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5019150.png)
![N-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5019166.png)


![3-(1,3-benzodioxol-5-yl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5019199.png)
![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5019207.png)
![1-[bis(2-hydroxyethyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol](/img/structure/B5019212.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5019219.png)

![1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5019235.png)
![5-[(benzylamino)sulfonyl]-2,4-dichloro-N-(2-nitrophenyl)benzamide](/img/structure/B5019242.png)
![[1-(5-bromo-2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5019250.png)
